molecular formula C12H20 B1419609 Tetramethyl(N-propyl)cyclopentadiene CAS No. 64417-12-5

Tetramethyl(N-propyl)cyclopentadiene

Cat. No.: B1419609
CAS No.: 64417-12-5
M. Wt: 164.29 g/mol
InChI Key: SQGUQDKNIMNMLY-UHFFFAOYSA-N
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Description

Tetramethyl(N-propyl)cyclopentadiene is an organic compound with the molecular formula C12H20 and a molecular weight of 164.29 g/mol It is a derivative of cyclopentadiene, characterized by the presence of four methyl groups and one N-propyl group attached to the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl(N-propyl)cyclopentadiene typically involves the alkylation of tetramethylcyclopentadiene with an appropriate alkylating agent, such as N-propyl bromide, under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclopentadiene and facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation or chromatography to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl(N-propyl)cyclopentadiene undergoes various chemical reactions, including:

Properties

IUPAC Name

1,2,3,4-tetramethyl-5-propylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGUQDKNIMNMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=C(C(=C1C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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